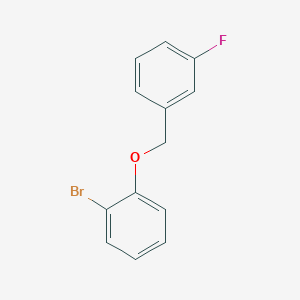

2-Bromophenyl-(3-fluorobenzyl)ether

CAS No.:

Cat. No.: VC13329729

Molecular Formula: C13H10BrFO

Molecular Weight: 281.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrFO |

|---|---|

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | 1-bromo-2-[(3-fluorophenyl)methoxy]benzene |

| Standard InChI | InChI=1S/C13H10BrFO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9H2 |

| Standard InChI Key | BLFXPEWBWJSDGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)Br |

| Canonical SMILES | C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)Br |

Introduction

2-Bromophenyl-(3-fluorobenzyl)ether, also referred to by its IUPAC name 1-bromo-2-[(3-fluorophenoxy)methyl]benzene, is an organic compound with the molecular formula . It belongs to the class of aromatic ethers, which are characterized by an oxygen atom linking two aromatic rings. This compound is of interest in organic synthesis and material science due to its structural properties and potential applications in various fields.

Structural Features

The structure of 2-Bromophenyl-(3-fluorobenzyl)ether consists of:

-

A bromine-substituted benzene ring.

-

A fluorine-substituted benzene ring connected via an ether (-O-) linkage.

-

The molecular connectivity is represented by the SMILES notation:

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)Br.

| Property | Value |

|---|---|

| IUPAC Name | 1-bromo-2-[(3-fluorophenoxy)methyl]benzene |

| InChI | InChI=1S/C13H10BrFO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2 |

| InChIKey | PSHBCQIFFXHLII-UHFFFAOYSA-N |

Synthesis

The synthesis of compounds like 2-Bromophenyl-(3-fluorobenzyl)ether often involves nucleophilic substitution reactions or coupling reactions between halogenated aromatic compounds and phenols. For example:

-

A brominated benzene derivative (e.g., 2-bromobenzyl chloride) reacts with a fluorophenol under basic conditions.

-

The reaction is typically carried out in solvents like dimethylformamide (DMF), using bases such as potassium carbonate (K₂CO₃).

The reaction mechanism involves:

-

Deprotonation of the phenol group.

-

Nucleophilic attack on the benzyl halide.

-

Formation of the ether bond.

Potential Uses

Compounds like 2-Bromophenyl-(3-fluorobenzyl)ether are studied for their roles in:

-

Pharmaceutical Chemistry: As intermediates in the synthesis of biologically active molecules.

-

Material Science: As precursors for polymers or advanced materials with specific electronic or optical properties.

Spectroscopic Characterization

Typical methods used to characterize compounds like this include:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR can identify aromatic proton environments.

-

-NMR provides data on carbon environments, including the ether linkage.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups such as C-O-C stretching vibrations.

-

Example Data Table

| Technique | Key Observations |

|---|---|

| -NMR | Aromatic protons at δ ~7–8 ppm |

| -NMR | Signals for aromatic carbons and ether carbons |

| IR | C-O-C stretch (~1100 cm) |

| MS | Molecular ion peak at m/z = 281 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume